molecular formula C10H11NO3S B1454365 2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile CAS No. 1269152-58-0

2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile

Cat. No.: B1454365
CAS No.: 1269152-58-0
M. Wt: 225.27 g/mol
InChI Key: RVIOLJBYTUPRLX-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H11NO3S It is characterized by the presence of a methanesulfonyl group and a methoxy group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile typically involves the reaction of 4-methanesulfonyl-3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide or potassium cyanide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the acetonitrile group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-methanesulfonyl-3-methoxybenzoic acid.

    Reduction: Formation of 2-(4-methanesulfonyl-3-methoxyphenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The methoxy group may enhance the compound’s lipophilicity, aiding in its cellular uptake. The nitrile group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methanesulfonylphenyl)acetonitrile
  • 2-(4-Methoxyphenyl)acetonitrile
  • 2-(4-Methanesulfonyl-3-chlorophenyl)acetonitrile

Uniqueness

2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile is unique due to the presence of both methanesulfonyl and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

2-(3-methoxy-4-methylsulfonylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-14-9-7-8(5-6-11)3-4-10(9)15(2,12)13/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIOLJBYTUPRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001230715
Record name Benzeneacetonitrile, 3-methoxy-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-58-0
Record name Benzeneacetonitrile, 3-methoxy-4-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 3-methoxy-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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